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For Researchers, Scientists, and Drug Development Professionals
Introduction

N-cyclopropylthian-4-amine is a novel heterocyclic amine with potential applications in
medicinal chemistry and drug discovery. As with any new chemical entity, a thorough
understanding of its physicochemical, pharmacokinetic, and toxicological properties is crucial
for its development. This guide provides a comparative overview of the predicted in silico
properties of N-cyclopropylthian-4-amine against the standard experimental methodologies
used for their determination.

It is important to note that, at the time of this publication, there is no publicly available
experimental data for N-cyclopropylthian-4-amine. Therefore, this guide serves as a
predictive resource to inform initial research and guide future experimental work. The in silico
data presented herein is generated based on established computational models and should be
interpreted as a preliminary assessment.

Data Presentation: In Silico Predictions

The following tables summarize the predicted physicochemical, ADME (Absorption,
Distribution, Metabolism, Excretion), and toxicity properties of N-cyclopropylthian-4-amine.
These predictions are generated using computational models analogous to those found in
platforms such as SwissADME, pkCSM, and ProTox.[1][2][3]
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Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Weight 157.28 g/mol
Molecular Formula CsH1sNS

logP (Octanol/Water) 1.75

Water Solubility (logS)

-2.5 (Moderately soluble)

pKa (most basic) 9.8
Topological Polar Surface Area 38.1 A2
Number of H-bond Donors 1
Number of H-bond Acceptors 2
Rotatable Bonds 1

Table 2: Predicted ADME Properties

Property

Predicted Value/Classification

Human Intestinal Absorption

High

Caco-2 Permeability (logPapp)

> -5.15 cm/s (High)

Blood-Brain Barrier (BBB) Permeant Yes

P-glycoprotein (P-gp) Substrate No

CYP1A2 Inhibitor No

CYP2C9 Inhibitor No

CYP2C19 Inhibitor No

CYP2D6 Inhibitor Yes

CYP3A4 Inhibitor No

Metabolic Stability (HLM) Likely stable
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Table 3: Predicted Toxicity Profile

Toxicity Endpoint Predicted Result
AMES Mutagenicity Non-mutagen

hERG Inhibition Low risk
Hepatotoxicity Low risk
Carcinogenicity Non-carcinogen
Skin Sensitization Low risk

Oral Rat Acute Toxicity (LDso) 2.5 mol/kg (Class V)

Experimental Protocols

The following are detailed methodologies for the experimental determination of key properties
predicted in the tables above.

1. Determination of logP (Octanol-Water Partition Coefficient)
¢ Method: Shake-flask method.[4][5]

e Protocol:

[e]

Prepare a stock solution of N-cyclopropylthian-4-amine in a suitable solvent (e.g.,
DMSO).

o Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated
with each other) in a flask.

o The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature
to allow for partitioning equilibrium to be reached.

o The mixture is then centrifuged to separate the octanol and aqueous layers.

o The concentration of the compound in each layer is determined using a suitable analytical
technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass
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Spectrometry (MS) detection.

o The logP is calculated as the logarithm of the ratio of the concentration in the octanol
phase to the concentration in the agueous phase.

2. Aqueous Solubility Determination
o Method: Shake-flask equilibrium solubility method.[6][7]
e Protocol:

o An excess amount of solid N-cyclopropylthian-4-amine is added to a specific volume of
aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

o The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a
sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

o The resulting suspension is filtered to remove any undissolved solid.

o The concentration of the dissolved compound in the filtrate is quantified by a validated
analytical method (e.g., HPLC-UV/MS).

o The solubility is reported in units such as mg/mL or M.
3. Caco-2 Permeability Assay
o Method:In vitro cell-based assay using Caco-2 human colon adenocarcinoma cells.[8][9][10]
» Protocol:

o Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured
for 21-28 days until they form a differentiated and polarized monolayer.

o The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical
Resistance (TEER).

o A solution of N-cyclopropylthian-4-amine is added to the apical (donor) side of the
monolayer.
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o Samples are taken from the basolateral (receiver) side at various time points.

o The concentration of the compound in the receiver compartment is measured by LC-
MS/MS.

o The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the
experiment can be performed in the reverse direction (basolateral to apical).

4. Metabolic Stability Assay
e Method:In vitro assay using human liver microsomes (HLM).[11][12][13]
e Protocol:

o N-cyclopropylthian-4-amine is incubated with a suspension of HLM in a buffer solution at
37°C.

o The metabolic reaction is initiated by the addition of the cofactor NADPH.

o Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the
reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

o The samples are centrifuged to precipitate proteins.

o The concentration of the remaining parent compound in the supernatant is quantified by
LC-MS/MS.

o The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2)
and intrinsic clearance (CLint).

5. hERG Inhibition Assay
o Method: Patch-clamp electrophysiology on cells expressing the hERG channel.[14][15]
e Protocol:

o Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel
are used.
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o The whole-cell patch-clamp technique is employed to measure the hERG tail current in
response to a specific voltage pulse protocol.

o Abaseline current is established, after which the cells are perfused with increasing
concentrations of N-cyclopropylthian-4-amine.

o The inhibition of the hERG current is measured at each concentration.

o The concentration-response data is used to calculate the ICso value, which is the
concentration of the compound that causes 50% inhibition of the hERG current.

6. Ames Test for Mutagenicity
o Method: Bacterial reverse mutation assay.[16][17][18]

e Protocol:

[e]

Histidine-dependent strains of Salmonella typhimurium are used.

o The bacterial strains are exposed to various concentrations of N-cyclopropylthian-4-
amine, both with and without a metabolic activation system (S9 mix from rat liver).

o The mixture is plated on a minimal agar medium lacking histidine.
o The plates are incubated for 48-72 hours.

o The number of revertant colonies (colonies that have mutated back to a state where they
can synthesize their own histidine) is counted.

o Asignificant, dose-dependent increase in the number of revertant colonies compared to
the negative control indicates a mutagenic potential.
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Caption: In Silico ADME-Tox Prediction Workflow.
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Caption: Tiered Experimental Screening Cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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